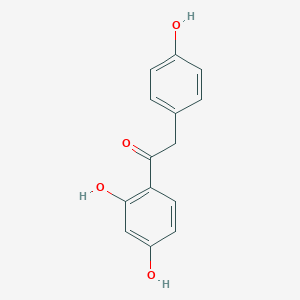












|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:18])[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1.[C:19]([O:22][CH2:23][CH3:24])(=O)[CH3:20].[O:25]1[CH:30]=[CH:29][CH2:28][CH2:27][CH2:26]1.[CH3:31]C1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC(S(O)(=O)=O)=CC=1.C(O)(C)C>[OH:1][C:2]1[CH:7]=[C:6]([O:8][CH:23]2[CH2:24][CH2:31][CH2:20][CH2:19][O:22]2)[CH:5]=[CH:4][C:3]=1[C:9](=[O:18])[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH:30]2[CH2:29][CH2:28][CH2:27][CH2:26][O:25]2)=[CH:13][CH:12]=1
|


|
Name
|
|
|
Quantity
|
119 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=CC(=C1)O)C(CC1=CC=C(C=C1)O)=O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
3
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
222.252 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
|
Name
|
TEA
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.378 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 66 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a stir bar a thermometer, a condenser and a nitrogen inlet
|
|
Type
|
CUSTOM
|
|
Details
|
The flask was flushed with nitrogen for 2 minutes
|
|
Duration
|
2 min
|
|
Type
|
CUSTOM
|
|
Details
|
The suspension was flushed with nitrogen for 2 minutes
|
|
Duration
|
2 min
|
|
Type
|
CUSTOM
|
|
Details
|
An exothermic reaction
|
|
Type
|
CUSTOM
|
|
Details
|
within 1 minute
|
|
Duration
|
1 min
|
|
Type
|
CUSTOM
|
|
Details
|
was monitored by HPLC at 4, 5 and 6 hours
|
|
Duration
|
6 h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
The slurry was transferred to a round bottomed flask
|
|
Type
|
WASH
|
|
Details
|
(2 L) and the three neck flask rinsed with ethyl acetate
|
|
Type
|
CONCENTRATION
|
|
Details
|
The slurry was concentrated on a rotovap
|
|
Type
|
CUSTOM
|
|
Details
|
to give a cream
|
|
Type
|
WASH
|
|
Details
|
to rinse the flask
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was recrystallized from IPA (1.4 L)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension was cooled in an ice bath for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
the solid collected by vacuum filtration
|
|
Type
|
WASH
|
|
Details
|
The solid was rinsed with ice cold IPA until the filtrate
|
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=CC(=C1)OC1OCCCC1)C(CC1=CC=C(C=C1)OC1OCCCC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 162.24 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |